5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-amine
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Overview
Description
5-(Difluoromethoxy)-1-methyl-1H-pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with a difluoromethoxy group and a methyl group
Mechanism of Action
Target of Action
It’s structurally similar to 5-fluorouracil (5-fu), a well-known anticancer drug . 5-FU primarily targets the enzyme thymidylate synthase (TS), which plays a crucial role in DNA synthesis .
Mode of Action
5-FU and its metabolites inhibit DNA synthesis by blocking the action of TS, thereby disrupting DNA replication and cell division .
Biochemical Pathways
5-fu, a structurally similar compound, is known to affect the pyrimidine metabolism pathway . By inhibiting TS, 5-FU disrupts the synthesis of thymidine monophosphate (dTMP), a critical precursor for DNA synthesis .
Pharmacokinetics
5-fu, a structurally similar compound, is known to have a short biological half-life and incomplete oral absorption, leading to frequent administration requirements and severe side effects .
Result of Action
5-FU causes cell death by disrupting DNA synthesis and repair, leading to lethal DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-amine typically involves the introduction of the difluoromethoxy group onto a pyrazole ring. One common method involves the reaction of a pyrazole precursor with a difluoromethylating agent under controlled conditions. For example, difluoromethylation can be achieved using reagents such as ClCF2H or other difluorocarbene sources .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
5-(Difluoromethoxy)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 5-Methoxy-1-methyl-1H-pyrazol-3-amine
- 5-(Trifluoromethoxy)-1-methyl-1H-pyrazol-3-amine
- 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine
Uniqueness
The uniqueness of 5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-amine lies in its difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lip
Properties
IUPAC Name |
5-(difluoromethoxy)-1-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3O/c1-10-4(11-5(6)7)2-3(8)9-10/h2,5H,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUHJVPUSLBKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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